2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthetic Pathways and Chemical Transformations
- Huisgen Cycloaddition Reaction : A study demonstrated the synthesis of disubstituted 1,2,3-triazoles, showcasing the utility of the Huisgen cycloaddition reaction in creating inhibitors against caspase-3, highlighting the chemical versatility of triazole derivatives (Jiang & Hansen, 2011).
- One-Pot Synthesis for Biological Activity : A one-pot procedure was developed for synthesizing novel 1,2,3-triazole derivatives with antibacterial and free radical scavenging activity, indicating the method's efficiency in generating biologically active compounds (Sreerama et al., 2020).
- Rhodium-Catalyzed Denitrogenative Hydration : The reaction of N-sulfonyl-1,2,3-triazoles with water under a rhodium catalyst to produce α-amino ketones showcases a unique approach to synthesizing valuable organic compounds (Miura et al., 2012).
Biological and Pharmacological Applications
- Antifungal and Antimicrobial Activities : Various studies have synthesized triazole derivatives that exhibit moderate to potent in vitro antifungal activity, indicating their potential as antifungal agents (Massa et al., 1992).
- Antiproliferative Activity : Synthesis of new triazole derivatives has been linked to antiproliferative activity, suggesting their potential use in developing anticancer therapies (Narayana et al., 2010).
Advanced Chemical Properties and Mechanisms
- Azomethine Ylide Formation : The use of 1-sulfonyl-1,2,3-triazole as a precursor to azomethine ylide in the presence of rhodium(II) highlights innovative approaches to cycloaddition reactions and the synthesis of new organic compounds (Yoo, 2015).
properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-10-3-4-12(20-2)13(7-10)21(18,19)16-8-11(9-16)17-14-5-6-15-17/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOJGTIJFIYRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.